molecular formula C8H19N.C8H19O3PS<br>C16H38NO3PS B12696553 Einecs 300-947-2 CAS No. 93964-99-9

Einecs 300-947-2

Cat. No.: B12696553
CAS No.: 93964-99-9
M. Wt: 355.5 g/mol
InChI Key: IVMOXNPAUDFORG-UHFFFAOYSA-N
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Preparation Methods

The synthesis of O,O-dibutyl hydrogen thiophosphate, compound with 1-octylamine (1:1), involves the reaction of dibutyl hydrogen thiophosphate with 1-octylamine. The reaction conditions typically include a controlled environment to ensure the proper formation of the compound . Industrial production methods may involve large-scale chemical reactors and precise control of temperature and pressure to optimize yield and purity.

Chemical Reactions Analysis

O,O-dibutyl hydrogen thiophosphate, compound with 1-octylamine (1:1), undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

O,O-dibutyl hydrogen thiophosphate, compound with 1-octylamine (1:1), has various scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.

    Biology: Studied for its potential effects on biological systems and its interactions with enzymes and proteins.

    Medicine: Investigated for its potential therapeutic properties and its role in drug development.

    Industry: Used in the production of pesticides, lubricants, and other industrial chemicals.

Mechanism of Action

The mechanism of action of O,O-dibutyl hydrogen thiophosphate, compound with 1-octylamine (1:1), involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes, leading to disruptions in metabolic processes. For example, it may inhibit enzymes involved in the Krebs cycle, such as pyruvate dehydrogenase, α-ketoglutarate dehydrogenase, and succinate dehydrogenase . This inhibition can lead to a decrease in cellular energy production and other metabolic effects.

Comparison with Similar Compounds

O,O-dibutyl hydrogen thiophosphate, compound with 1-octylamine (1:1), can be compared with other similar compounds, such as:

The uniqueness of O,O-dibutyl hydrogen thiophosphate, compound with 1-octylamine (1:1), lies in its specific molecular structure, which influences its chemical properties and reactivity.

Properties

CAS No.

93964-99-9

Molecular Formula

C8H19N.C8H19O3PS
C16H38NO3PS

Molecular Weight

355.5 g/mol

IUPAC Name

dibutoxy-hydroxy-sulfanylidene-λ5-phosphane;octan-1-amine

InChI

InChI=1S/C8H19N.C8H19O3PS/c1-2-3-4-5-6-7-8-9;1-3-5-7-10-12(9,13)11-8-6-4-2/h2-9H2,1H3;3-8H2,1-2H3,(H,9,13)

InChI Key

IVMOXNPAUDFORG-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCN.CCCCOP(=S)(O)OCCCC

Origin of Product

United States

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